molecular formula C22H26N2O3S B2545020 N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1234956-25-2

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2545020
CAS RN: 1234956-25-2
M. Wt: 398.52
InChI Key: SJPHEJOIWUJMTA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It includes a piperidine ring, which is a common feature in many pharmaceuticals . It also contains a benzodioxole group and a carboxamide group. The presence of a methylthio group attached to a benzyl group indicates potential for interesting chemical reactivity.


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. It would be characterized by the presence of a piperidine ring, a benzodioxole group, and a carboxamide group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the carboxamide group might be involved in acid-base reactions, the benzodioxole group might participate in aromatic substitution reactions, and the piperidine ring might undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxamide group could result in hydrogen bonding, influencing its solubility and reactivity .

Scientific Research Applications

Antipsychotic Agents

Research on heterocyclic carboxamides, including compounds structurally related to N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, has demonstrated potential antipsychotic activity. These compounds were evaluated for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and their ability to antagonize apomorphine-induced behaviors in mice, indicating their potential as antipsychotic agents with reduced extrapyramidal side effects Norman et al., 1996.

Cannabinoid Receptor Antagonists

Studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) have highlighted its role as a potent and selective antagonist for the CB1 cannabinoid receptor. This research is pivotal in understanding the molecular interactions of cannabinoid receptor antagonists and aids in the development of pharmacophore models for CB1 receptor ligands, contributing to the discovery of compounds with antagonist activity Shim et al., 2002.

Orexin Receptor Antagonists

The disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist structurally related to the compound , were studied in humans. This research provides insights into the pharmacokinetics and metabolic pathways of orexin receptor antagonists, indicating their therapeutic potential for the treatment of insomnia Renzulli et al., 2011.

Anti-Acetylcholinesterase Activity

Investigations into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have revealed significant anti-acetylcholinesterase activity, suggesting their utility in the development of novel therapeutics for conditions such as Alzheimer's disease. Compounds with enhanced activity were identified, offering a basis for further exploration of benzamide derivatives as potent inhibitors of acetylcholinesterase Sugimoto et al., 1990.

Inhibitors of Soluble Epoxide Hydrolase

The discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening illustrates the potential of these compounds in modulating epoxide levels in the body, which could have implications for the treatment of various diseases. This research highlights the importance of the triazine heterocycle for potency and selectivity Thalji et al., 2013.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the development of new pharmaceuticals .

properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-28-21-5-3-2-4-18(21)14-24-10-8-16(9-11-24)13-23-22(25)17-6-7-19-20(12-17)27-15-26-19/h2-7,12,16H,8-11,13-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPHEJOIWUJMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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